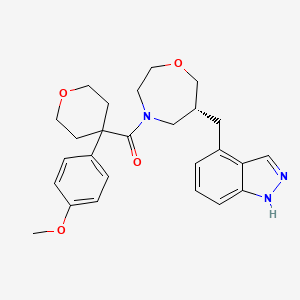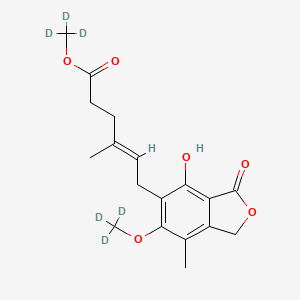
Methyl Mycophenolate-d6 (EP Impurity E)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
甲基霉酚酸-d6 是甲基霉酚酸的氘代形式,甲基霉酚酸是霉酚酸的衍生物。由于其稳定的同位素标记,该化合物常被用作分析化学和药代动力学研究中的参考标准。 甲基霉酚酸-d6 中的氘原子使其在质谱法中特别有用,可用于追踪和量化生物系统中的该化合物 .
准备方法
合成路线和反应条件
甲基霉酚酸-d6 的合成通常涉及甲基霉酚酸的氘代。该过程可以通过多种方法实现,包括使用氘气进行催化加氢或与氘代试剂进行化学交换反应。 反应条件通常需要催化剂(如碳载钯)和受控环境以确保氘原子的掺入 .
工业生产方法
甲基霉酚酸-d6 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度氘气和先进的催化体系以实现高效的氘代。 最终产品然后通过结晶或色谱等技术进行纯化,以确保高同位素纯度和化学稳定性 .
化学反应分析
反应类型
甲基霉酚酸-d6 会发生多种化学反应,包括:
氧化: 这种反应可以通过氧化剂(如高锰酸钾或过氧化氢)促进。
还原: 还原反应可以使用还原剂(如氢化铝锂)进行。
取代: 亲核取代反应可以与试剂(如甲醇钠)发生.
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 甲醇中的甲醇钠.
主要产物
氧化: 霉酚酸衍生物。
还原: 甲基霉酚酸的还原形式。
取代: 各种取代的霉酚酸衍生物.
科学研究应用
甲基霉酚酸-d6 被广泛应用于科学研究,尤其是在以下领域:
化学: 作为分析化学中质谱法和核磁共振研究的参考标准。
生物学: 用于代谢研究,追踪霉酚酸衍生物在生物系统中的分布和代谢。
医学: 用于药代动力学研究,了解基于霉酚酸的药物的吸收、分布、代谢和排泄。
作用机制
甲基霉酚酸-d6 与其非氘代对应物一样,通过抑制肌苷单磷酸脱氢酶 (IMPDH) 发挥作用。这种酶对于鸟苷核苷酸的从头合成至关重要。通过抑制 IMPDH,甲基霉酚酸-d6 会消耗鸟苷核苷酸,从而抑制 T 淋巴细胞和 B 淋巴细胞的增殖。 这种机制在其免疫抑制作用中尤为重要,使其在预防器官移植排斥反应中发挥作用 .
相似化合物的比较
类似化合物
霉酚酸: 甲基霉酚酸-d6 的母体化合物。
霉酚酸酯: 霉酚酸的 prodrug,用于免疫抑制治疗。
甲基霉酚酸: 甲基霉酚酸-d6 的非氘代形式.
独特性
甲基霉酚酸-d6 的独特性在于其氘标记,这提供了增强的稳定性,并允许在分析研究中进行精确追踪。 这使其在药代动力学和代谢研究中特别有价值,在这些研究中准确的量化至关重要 .
属性
分子式 |
C18H22O6 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC 名称 |
trideuteriomethyl (E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate |
InChI |
InChI=1S/C18H22O6/c1-10(6-8-14(19)22-3)5-7-12-16(20)15-13(9-24-18(15)21)11(2)17(12)23-4/h5,20H,6-9H2,1-4H3/b10-5+/i3D3,4D3 |
InChI 键 |
ZPXRQFLATDNYSS-DLIKDHNOSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=C(C(=C2C(=C1C)COC2=O)O)C/C=C(\C)/CCC(=O)OC([2H])([2H])[2H] |
规范 SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


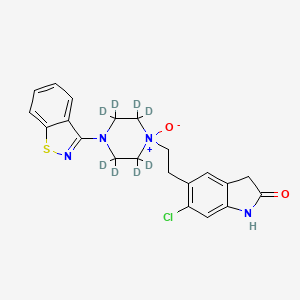
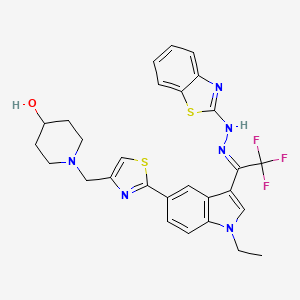
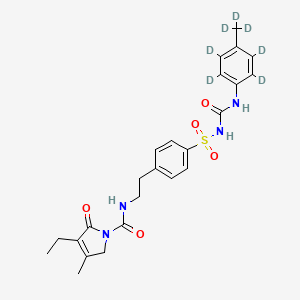

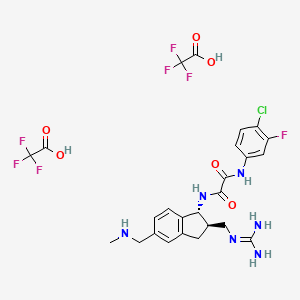

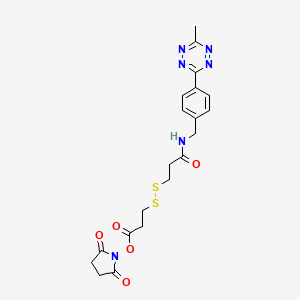

![4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B12415804.png)
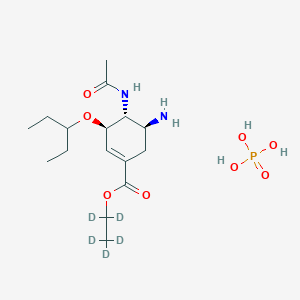
![N,N-diethyl-2-[4-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine](/img/structure/B12415812.png)

